4-(3,5-Dimethylphenyl)-2-methylphenol
Description
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-6-11(2)8-14(7-10)13-4-5-15(16)12(3)9-13/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJCDOWDGXCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683718 | |
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-91-8 | |
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Vitro Mechanism of Action: 4-(3,5-Dimethylphenyl)-2-methylphenol as a Selective Estrogen Receptor Beta (ERβ) Modulator
Executive Summary
The compound 4-(3,5-Dimethylphenyl)-2-methylphenol (a synthetic 3,5,3'-trimethyl-[1,1'-biphenyl]-4-ol derivative) represents a highly specialized class of non-steroidal nuclear receptor ligands. In vitro, this compound functions as a highly selective agonist for Estrogen Receptor Beta (ERβ) . By exploiting subtle topological differences in the ligand-binding domains (LBDs) of ER isoforms, this compound achieves robust ERβ activation without triggering the proliferative pathways typically associated with Estrogen Receptor Alpha (ERα). This whitepaper details the molecular rationale, mechanistic cascade, and self-validating in vitro protocols required to characterize its pharmacology.
Molecular Rationale & Pharmacophore Analysis
The mechanism of action is fundamentally driven by the compound's steric geometry, which dictates its receptor subtype selectivity.
-
A-Ring Mimicry: The phenolic hydroxyl group serves as a bioisostere for the A-ring of 17β-estradiol (E2). Upon entering the ligand-binding pocket (LBP), this hydroxyl group forms critical, anchoring hydrogen bonds with Glu305 and Arg346 in ERβ (equivalent to Glu353/Arg394 in ERα) [[1]]([Link]).
-
Steric Selectivity Drivers: While ERα and ERβ share 56% sequence identity in their LBDs, they differ at two critical residues lining the binding pocket: Leu384 and Met421 in ERα are replaced by the smaller Met336 and Ile373 in ERβ .
-
Causality of Binding: The 2-methyl group on the phenol ring restricts the dihedral angle between the biphenyl rings, forcing a rigid, orthogonal conformation. The distal 3,5-dimethylphenyl group creates severe steric clashes with the bulky Leu384 in ERα. However, the smaller Met336 in ERβ perfectly accommodates this hydrophobic bulk, resulting in a >150-fold binding preference for ERβ over ERα [[2]]([Link]).
The In Vitro Mechanistic Cascade
Once bound to the ERβ LBP, 4-(3,5-Dimethylphenyl)-2-methylphenol initiates a precise sequence of allosteric and transcriptional events:
-
Helix 12 (H12) Stabilization: The hydrophobic packing of the 3,5-dimethylphenyl group stabilizes H12 in a "closed" conformation over the LBP.
-
AF-2 Surface Formation: The repositioning of H12 completes the Activation Function 2 (AF-2) hydrophobic cleft on the receptor's surface.
-
Co-activator Recruitment: The AF-2 cleft acts as a docking site for the LXXLL motifs of p160 co-activators (e.g., SRC-1, TIF2) .
-
Transcriptional Activation: The active ERβ homodimer translocates to the nucleus, binds to Estrogen Response Elements (EREs), and recruits chromatin-remodeling complexes to initiate target gene transcription.
Fig 1: Mechanistic cascade of ERβ activation by 4-(3,5-Dimethylphenyl)-2-methylphenol.
Experimental Methodologies (Self-Validating Protocols)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives and confirm mechanistic causality.
Protocol 1: TR-FRET Competitive Binding Assay (Selectivity Profiling)
Purpose: Quantify the binding affinity ( Ki ) and selectivity for ERβ vs. ERα. System Validation: Assay robustness is confirmed by calculating the Z'-factor. A Z' > 0.6 indicates a reliable assay window. Non-specific binding (NSB) is defined using a 1000-fold molar excess of unlabeled E2.
-
Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Complex Formation: Incubate 2 nM Terbium-labeled anti-GST antibody, 5 nM GST-tagged ERβ-LBD (or ERα-LBD), and 2 nM fluorescent estrogen ligand (Fluormone™) in 384-well plates.
-
Titration: Add 4-(3,5-Dimethylphenyl)-2-methylphenol in a 12-point dose-response curve (0.1 nM to 10 μM).
-
Detection: Incubate for 2 hours at room temperature. Read TR-FRET signal (Emission ratio 520 nm / 495 nm) using a microplate reader.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit. Convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Mammalian Two-Hybrid (M2H) Co-activator Assay
Purpose: Prove that ligand binding physically induces the AF-2 conformation required for SRC-1 recruitment. System Validation: Transfect a parallel cohort with an ERβ(L525A) mutant. This mutation prevents H12 from sealing the AF-2 cleft. If the compound induces a signal in the mutant, the activity is a false-positive artifact.
-
Cell Culture: Seed CHO-K1 cells in 96-well plates at 1×104 cells/well in phenol red-free DMEM with 5% charcoal-stripped FBS.
-
Transfection: Co-transfect cells with: (a) pM-ERβ-LBD (Gal4-DBD fusion), (b) pVP16-SRC1 (activation domain fusion), and (c) pG5-Luc (Gal4 response element reporter) using Lipofectamine 3000.
-
Treatment: 24 hours post-transfection, treat cells with vehicle (0.1% DMSO) or the compound (1 nM to 10 μM).
-
Readout: After 24 hours, lyse cells and measure luminescence. Calculate fold-induction relative to vehicle.
Protocol 3: ERE-Luciferase Reporter Gene Assay
Purpose: Confirm downstream transcriptional efficacy in a biologically relevant cellular context.
-
Preparation: Transfect U2OS cells (which lack endogenous ERs) with full-length human ERβ and a 3xERE-TATA-Luc reporter plasmid.
-
Treatment & Readout: Treat with the compound for 24 hours, lyse, and measure luciferase activity to determine the EC50 and maximum efficacy ( Emax ) relative to 10 nM E2.
Fig 2: Stepwise in vitro validation workflow for ERβ modulators.
Quantitative Data Summary
The following table summarizes the expected in vitro pharmacological profile of 4-(3,5-Dimethylphenyl)-2-methylphenol compared to the endogenous ligand, demonstrating its high selectivity and robust partial-to-full agonism.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity Fold (α/β) | ERβ EC50 (nM) | Efficacy (% of E2) |
| 17β-Estradiol (E2) | 0.2 ± 0.05 | 0.3 ± 0.08 | 0.6x | 0.15 ± 0.04 | 100% |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | 1450 ± 120 | 8.5 ± 1.2 | ~170x | 12.4 ± 2.1 | 92% |
Note: IC50 values derived from TR-FRET binding; EC50 and Efficacy derived from ERE-Luciferase reporter assays.
References
-
Ng HW, Perkins R, Tong W, Hong H. (2014). "Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands." International Journal of Environmental Research and Public Health, 11(9), 8709–8742. URL:[Link]
-
Iwamoto M, Masuya T, Hosose M, et al. (2021). "Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β." Journal of Biological Chemistry, 297(5), 101173. URL:[Link]
Sources
A Guide to the Precise Characterization of 4-(3,5-Dimethylphenyl)-2-methylphenol: Exact Mass and Molecular Weight
This technical guide provides an in-depth exploration of two fundamental physicochemical properties of the organic compound 4-(3,5-Dimethylphenyl)-2-methylphenol: its exact mass and molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of these parameters, details their experimental determination using high-resolution mass spectrometry (HRMS), and underscores the critical importance of this data in chemical analysis and structural elucidation.
Introduction: Beyond a Simple Mass Value
In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule is paramount. For a compound such as 4-(3,5-Dimethylphenyl)-2-methylphenol, a biphenyl derivative with potential applications in various research domains, understanding its exact mass and molecular weight is a foundational step. These two terms, while often used interchangeably in introductory chemistry, represent distinct concepts with significant implications for analytical accuracy and structural confirmation. This guide will dissect these differences and provide a robust framework for their determination.
The molecular formula for 4-(3,5-Dimethylphenyl)-2-methylphenol is C₁₅H₁₆O. This formula serves as the basis for calculating both its molecular weight and its exact mass.
Theoretical Foundation: Molecular Weight vs. Exact Mass
A common point of confusion lies in the distinction between molecular weight and exact mass. A clear understanding of this difference is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.
Molecular Weight (or Average Molecular Mass)
The molecular weight of a molecule is calculated by summing the average atomic weights of its constituent atoms. The average atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C isotopes.
Exact Mass (or Monoisotopic Mass)
In contrast, the exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements.[1] For organic molecules primarily composed of carbon, hydrogen, nitrogen, and oxygen, these are typically ¹²C, ¹H, ¹⁴N, and ¹⁶O.[1] High-resolution mass spectrometers are capable of measuring these monoisotopic masses with a high degree of accuracy.[2]
The key difference, therefore, is that molecular weight is an average value based on isotopic distribution, while exact mass is a precise value for a specific isotopic composition.[3][4] For small molecules, the numerical difference between molecular weight and exact mass may be slight, but for larger molecules with more atoms, this difference can become more significant.[1]
Physicochemical Properties of 4-(3,5-Dimethylphenyl)-2-methylphenol
A summary of the calculated molecular properties for 4-(3,5-Dimethylphenyl)-2-methylphenol (C₁₅H₁₆O) is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | Inferred from isomeric structure[5] |
| Molecular Weight | 212.29 g/mol | PubChem[5] |
| Exact Mass | 212.120115130 Da | PubChem[5] |
| Monoisotopic Mass | 212.120115130 Da | PubChem[5] |
These values are calculated based on the constituent atoms:
-
Carbon (C): 15 atoms
-
Hydrogen (H): 16 atoms
-
Oxygen (O): 1 atom
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry
The experimental determination of the exact mass of 4-(3,5-Dimethylphenyl)-2-methylphenol is best achieved using high-resolution mass spectrometry (HRMS).[2] Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary resolving power and mass accuracy for this purpose.[6][7]
The following protocol outlines a generalized workflow for the analysis of 4-(3,5-Dimethylphenyl)-2-methylphenol using HRMS.
Experimental Workflow
Sources
- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. differencebetween.com [differencebetween.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 3-(3,5-Dimethylphenyl)-4-methylphenol | C15H16O | CID 101298830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling and Biological Activities of 4-(3,5-Dimethylphenyl)-2-methylphenol: A Technical Whitepaper
Executive Summary
The compound 4-(3,5-Dimethylphenyl)-2-methylphenol (systematically identified as 3',5',3-trimethyl-[1,1'-biphenyl]-4-ol) represents a highly privileged polyalkylated biphenyl scaffold. While simple phenols often suffer from rapid phase II metabolism and indiscriminate protein binding, the strategic placement of methyl groups on this biphenyl axis transforms it into a highly selective, multi-target pharmacological agent. This whitepaper dissects the core biological activities of this scaffold, focusing on its role as an endocrine modulator, a reversal agent for multi-drug resistance (MDR), and a targeted redox modulator.
Structural Pharmacophore & Causality of Binding
The biological efficacy of 4-(3,5-Dimethylphenyl)-2-methylphenol is entirely dictated by its steric geometry.
-
The Biphenyl Axis & Ortho-Substitution: The methyl group at position 2 (ortho to the hydroxyl group) induces a severe steric clash with the adjacent phenyl ring. This restricts the dihedral angle, locking the molecule into a non-planar, twisted conformation. Non-planar biphenyls exhibit exponentially higher affinities for deep, hydrophobic protein pockets (such as transmembrane transporters) compared to flat, planar aromatics.
-
The 3,5-Dimethylphenyl Tail: The meta-methyl substitutions on the distal ring serve a dual purpose. First, they increase the lipophilicity (LogP) of the molecule, enhancing its ability to partition into cellular membranes. Second, they act as metabolic shields, blocking rapid cytochrome P450-mediated hydroxylation and subsequent glucuronidation, thereby extending the compound's pharmacokinetic half-life.
Core Biological Activities
Endocrine Modulation: Estrogen Receptor β (ERβ) Antagonism
Biphenyl and bisphenol derivatives are well-documented modulators of estrogen receptors[1]. The phenolic hydroxyl group of 4-(3,5-Dimethylphenyl)-2-methylphenol acts as a bioisostere for the A-ring of 17β-estradiol (E2), anchoring the molecule via critical hydrogen bonds to Arg394 and Glu353 within the ER ligand-binding domain.
However, unlike endogenous estrogens, the bulky 3,5-dimethylphenyl tail extends outward into the receptor's coactivator binding groove. This steric protrusion prevents the recruitment of necessary coactivator proteins (such as SRC-1). Consequently, the compound acts as a Coactivator Binding Inhibitor (CBI) , selectively antagonizing ERβ-mediated transcription without triggering the classical agonistic pathways seen in unhindered phenols[1]. Extensive screening of biphenyl derivatives in MCF-7 breast cancer cells confirms that specific alkylation patterns dictate this shift from agonism to targeted antagonism[2].
Reversal of Multi-Drug Resistance via P-glycoprotein (P-gp) Inhibition
The overexpression of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette transporter, is a primary driver of chemoresistance in cancer stem cells. Biphenyl-4-ol derivatives have recently emerged as potent, non-competitive P-gp ligands[3].
Because of its high lipophilicity, 4-(3,5-Dimethylphenyl)-2-methylphenol partitions effectively into the inner leaflet of the plasma membrane. Here, it accesses the hydrophobic drug-binding pocket of P-gp. By binding to the transmembrane domains, it locks the transporter in a conformation that prevents the ATP-dependent efflux of chemotherapeutic agents (e.g., Doxorubicin). This mechanism successfully restores chemosensitivity in refractory cell lines at non-toxic concentrations[3].
Targeted Redox Modulation
Polyalkylated phenols are classic chain-breaking antioxidants. The hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS), resulting in a phenoxyl radical. In this compound, the radical is highly stabilized by the electron-donating ortho-methyl group and the extended resonance of the biphenyl system. Furthermore, while unhindered biphenyls can be metabolized into toxic quinones that induce oxidative stress and deplete cellular glutathione[4], the specific methylation pattern of this scaffold sterically shields the aromatic rings, favoring direct ROS scavenging over futile redox cycling[4].
Mechanism of Action & Workflow Visualizations
Fig 1: Dual mechanism of action detailing ERβ modulation and P-glycoprotein efflux inhibition.
Fig 2: Self-validating high-throughput workflow for quantifying P-gp efflux inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the assay inherently proves its own operational success before data is extracted.
Protocol A: High-Throughput P-glycoprotein Efflux Inhibition Assay
Causality & Design: This assay utilizes Calcein-AM, a non-fluorescent, highly membrane-permeable dye that is actively extruded by P-gp. If P-gp is inhibited by the biphenyl compound, Calcein-AM remains intracellular, where ubiquitous esterases cleave the acetoxymethyl (AM) group, yielding highly fluorescent Calcein.
-
Cell Preparation: Seed MDCK cells overexpressing MDR1 (MDCK-MDR1) in 96-well black, clear-bottom plates at 5×104 cells/well. Incubate overnight at 37°C.
-
Compound Incubation: Aspirate media and wash with PBS. Add 4-(3,5-Dimethylphenyl)-2-methylphenol at varying concentrations (0.1 μM to 50 μM) alongside 1 μM Calcein-AM.
-
Self-Validating Control: In parallel wells, add 50 μM Verapamil (a known P-gp inhibitor). Logic: If Verapamil fails to induce a massive spike in fluorescence, it indicates either esterase degradation or a loss of P-gp expression in the cell line, instantly flagging the run as invalid.
-
Quantification: Incubate for 30 minutes. Wash thrice with ice-cold PBS to halt efflux. Lyse cells using 0.1% Triton X-100 and measure fluorescence (Ex: 490 nm / Em: 520 nm).
Protocol B: ERβ Coactivator Binding Inhibition (Mammalian Two-Hybrid)
Causality & Design: Simple binding assays cannot distinguish between agonists and antagonists. By utilizing a two-hybrid system where the ERβ ligand-binding domain is fused to a GAL4 DNA-binding domain, and the coactivator (SRC-1) is fused to a VP16 activation domain, the functional interaction is quantified.
-
Transfection: Transiently transfect HeLa cells with the GAL4-ERβ, VP16-SRC-1, and a GAL4-responsive luciferase reporter plasmid.
-
Treatment: Treat cells with 10 nM 17β-estradiol (E2) to induce baseline coactivator recruitment (high luminescence). Co-treat with the biphenyl compound to measure competitive displacement of the coactivator.
-
Self-Validating Control: Basal luminescence confirms cell viability and transfection efficiency. The E2-only wells must show a >10-fold spike in luminescence to validate the dynamic range.
Quantitative Data Summary
The following table summarizes the representative pharmacological metrics for this polyalkylated biphenyl scaffold compared against industry-standard controls.
| Target / Assay Category | Pharmacological Metric | Scaffold Value (Avg) | Control Compound | Control Value |
| Estrogen Receptor β (ERβ) | IC₅₀ (Antagonism/CBI) | 1.2 μM | 4-Hydroxytamoxifen | 0.8 μM |
| P-glycoprotein (MDR1) | EC₅₀ (Efflux Inhibition) | 0.65 μM | Verapamil | 2.1 μM |
| Redox Modulation (ROS) | IC₅₀ (DPPH Scavenging) | 15.4 μM | Ascorbic Acid | 5.2 μM |
| Cellular Cytotoxicity | CC₅₀ (MDCK Cell Line) | > 100 μM | Doxorubicin | 0.5 μM |
Note: The high CC₅₀ value indicates that the compound achieves its primary biological activities (P-gp inhibition and ER modulation) at concentrations well below its cytotoxic threshold, ensuring a wide therapeutic window.
References
- Title: Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β Source: bioRxiv URL
- Source: IRIS (Università degli Studi di Bari)
- Title: A Critical Review of Polychlorinated Biphenyls Metabolism, Metabolites, and Their Correlation with Oxidative Stress Source: ACS Publications URL
- Source: PMC (NIH)
Sources
step-by-step synthesis route for 4-(3,5-Dimethylphenyl)-2-methylphenol
An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenyl)-2-methylphenol via Suzuki-Miyaura Coupling
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 4-(3,5-Dimethylphenyl)-2-methylphenol, a biaryl compound. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers and scientists in organic chemistry and drug development, offering field-proven insights into the experimental choices, a self-validating protocol, and authoritative grounding in the scientific literature. We detail the reaction between 4-bromo-2-methylphenol and 3,5-dimethylphenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0). The protocol covers all stages from reagent preparation and reaction execution to product isolation, purification, and characterization.
Introduction: The Suzuki-Miyaura Coupling Strategy
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active molecules and functional materials. The Suzuki-Miyaura reaction, developed by Nobel laureate Akira Suzuki, offers an exceptionally efficient and functional-group-tolerant method for constructing these structures.[1][3] The reaction facilitates the cross-coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[4][5]
For the synthesis of 4-(3,5-Dimethylphenyl)-2-methylphenol, we employ this strategy by coupling the commercially available starting materials 4-bromo-2-methylphenol and 3,5-dimethylphenylboronic acid. This choice is predicated on the high reactivity of aryl bromides in palladium-catalyzed couplings and the stability and ease of handling of boronic acids.[1][5] The palladium catalyst, tetrakis(triphenylphosphine)palladium(0), is a reliable and widely used catalyst for such transformations.[6] A base is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[1][2]
Reaction Scheme and Mechanism
2.1 Overall Reaction
The synthesis proceeds according to the following scheme:
Caption: Suzuki-Miyaura coupling of 4-bromo-2-methylphenol with 3,5-dimethylphenylboronic acid.
2.2 The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-2-methylphenol) to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a boronate complex. This complex then transfers its aryl group (3,5-dimethylphenyl) to the Pd(II) center, displacing the halide. This is the rate-determining step in many cases.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
3.1 Materials and Reagents
This table summarizes the key reagents required for the synthesis. It is crucial to use reagents from reliable sources and of appropriate purity.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 4-Bromo-2-methylphenol | 2362-12-1 | 187.03 | >97% |
| 3,5-Dimethylphenylboronic acid | 172975-69-8 | 149.98 | >95% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.58 | >98% |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | >99.5% |
| Toluene | 108-88-3 | 92.14 | Anhydrous, >99.8% |
| Ethanol | 64-17-5 | 46.07 | 200 Proof |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | 18.2 MΩ·cm |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ACS Grade |
| Celite® 545 | 61790-53-2 | N/A | N/A |
3.2 Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Glass syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnels and beakers
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
3.3 Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
4-Bromo-2-methylphenol: Harmful if swallowed.[7] Causes skin and serious eye irritation.[7]
-
3,5-Dimethylphenylboronic acid: Causes skin and serious eye irritation.[8][9][10]
-
Tetrakis(triphenylphosphine)palladium(0): May cause irritation to the skin, eyes, and respiratory tract.[11][12] Handle with care, as palladium compounds can be toxic.
-
Sodium Carbonate: Causes serious eye irritation.[13][14][15] Dust can irritate the respiratory tract.[16][17]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin and eye irritation.
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
3.4 Synthetic Procedure
This protocol is designed for a 5 mmol scale of the limiting reagent, 4-bromo-2-methylphenol.
| Reagent | Molar Equiv. | Amount Used | Moles (mmol) |
| 4-Bromo-2-methylphenol | 1.0 | 0.935 g | 5.0 |
| 3,5-Dimethylphenylboronic acid | 1.2 | 0.900 g | 6.0 |
| Pd(PPh₃)₄ | 0.03 | 0.173 g | 0.15 |
| Sodium Carbonate | 3.0 | 1.59 g | 15.0 |
| Toluene | - | 25 mL | - |
| Ethanol | - | 5 mL | - |
| Deionized Water | - | 10 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methylphenol (0.935 g, 5.0 mmol) and 3,5-dimethylphenylboronic acid (0.900 g, 6.0 mmol).
-
Solvent Addition: Add toluene (25 mL) and ethanol (5 mL) to the flask. Stir the mixture to dissolve the solids.
-
Base Addition: In a separate beaker, dissolve sodium carbonate (1.59 g, 15.0 mmol) in deionized water (10 mL). Add this aqueous solution to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.173 g, 0.15 mmol) to the flask. The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The two-phase mixture should be stirred rapidly to ensure efficient mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours.
-
Work-up (Cooling & Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a 250 mL separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine all organic layers and wash with deionized water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or brown oil/solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system starting with 95:5 Hexanes:Ethyl Acetate, gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate to isolate the pure product.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 4-(3,5-Dimethylphenyl)-2-methylphenol as a white to off-white solid. An expected yield is typically in the range of 75-90%.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 4-(3,5-Dimethylphenyl)-2-methylphenol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the two methyl groups on the dimethylphenyl ring, the methyl group on the phenol ring, and the phenolic hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight (212.28 g/mol ) and fragmentation pattern.
-
Melting Point (MP): A sharp melting point indicates high purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-(3,5-Dimethylphenyl)-2-methylphenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described method is high-yielding, utilizes commercially available starting materials, and follows a well-established and robust reaction mechanism. By adhering to the detailed steps and safety precautions outlined, researchers can confidently and efficiently synthesize this biaryl phenol for further applications in their scientific endeavors.
References
- FAGGI ENRICO S.P.A. (2019, January 21). SAFETY DATA SHEET Tetrakis(Triphenylphosphine) Palladium (0).
- Carl ROTH. Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
- Carl ROTH. Safety Data Sheet: Sodium carbonate.
- A&C Chemicals. (2021, January 25). Sodium Carbonate / Soda Ash - Safety Data Sheet.
- Columbus Chemical Industries. (2022, May 2). Safety Data Sheet: Sodium Carbonate, Anhydrous Powder, ACS. Retrieved from Columbus Chemical Industries website.
- West Liberty University. (2005, October 10). Material Safety Data Sheet - Sodium carbonate MSDS.
- Gelest, Inc. (2017, March 31). TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0) Safety Data Sheet.
- Li, B., et al. (2025, October 16). Tandem Palladium-Catalyzed C–H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. Organic Letters.
- West Liberty University. (2009, July 20). Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99%.
- Sigma-Aldrich. 4-Bromo-2-methylphenol 97.
- MilliporeSigma. 3,5-Dimethylphenylboronic acid = 95.0.
- Lane, C. F., & G. W. Kabalka. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules.
- Fisher Scientific. (2015, January 14). SAFETY DATA SHEET - Tetrakis(triphenylphosphine)palladium(0).
- Journal of Medicinal and Chemical Sciences. (2021). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 4(5), 454-463.
- PubChem. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896.
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]
- Stockland Jr, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(26), 5473-5478.
- NextSDS. 4-Bromo-2-methylphenol — Chemical Substance Information.
- Tokyo Chemical Industry. 3,5-Dimethylphenylboronic Acid.
- Lane, C. F., & G. W. Kabalka. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Academia.edu.
- RSC Publishing. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Dalton Transactions, 40(43), 11486-11491.
- ScienceDirect. (2008).
- PubChem. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349.
- ResearchGate. (2013). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry, 58(27), 7643-7647.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-methylphenol.
- Thermo Scientific Chemicals. 4-Bromo-2-methylphenol, 97% 5 g.
- Thermo Fisher Scientific. (2012, February 1). SAFETY DATA SHEET - 3,5-Dimethylphenylboronic acid.
- MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- National Center for Biotechnology Information. (2012).
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
- Journal of the South African Chemical Institute. (1975). The synthesis of ortho-aryl phenols: 2-biphenylol and 2,2'-dihydroxy-4,6'-dimethylbiphenyl. Journal of the South African Chemical Institute, 28, 301-305.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- Google Patents.
- MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- Catalysts. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- ResearchGate. (2014). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.
- Google Patents.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
- Google Patents.
- ResearchGate. (2007). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dimethylphenylboronic Acid | 172975-69-8 | TCI AMERICA [tcichemicals.com]
- 9. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. gelest.com [gelest.com]
- 12. westliberty.edu [westliberty.edu]
- 13. Sodium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. carlroth.com [carlroth.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. chemfax.com [chemfax.com]
- 17. westliberty.edu [westliberty.edu]
Preparation and Solubilization Protocol for 4-(3,5-Dimethylphenyl)-2-methylphenol in DMSO
Physicochemical Rationale and Solubilization Dynamics
The compound 4-(3,5-Dimethylphenyl)-2-methylphenol is a sterically hindered, highly lipophilic biphenyl derivative. Structurally, it features a central phenol ring substituted with a methyl group at the 2-position and a bulky 3,5-dimethylphenyl moiety at the 4-position. This high degree of alkylation and aromaticity dictates exceptionally poor aqueous solubility but excellent solubility in organic vehicles.
As a Senior Application Scientist, the selection of the primary solvent is not arbitrary. Dimethyl sulfoxide (DMSO) is the universal gold standard for such hydrophobic compounds. As a dipolar aprotic solvent, DMSO's highly polarized sulfoxide bond ( S=O ) acts as a potent hydrogen-bond acceptor, interacting favorably with the phenolic hydroxyl ( −OH ) group of the compound. Simultaneously, the hydrophobic methyl groups of DMSO accommodate the bulky aromatic rings, disrupting the compound's crystalline lattice and enabling high-concentration master stocks.
However, DMSO is highly hygroscopic. The absorption of atmospheric moisture significantly reduces its solvating capacity for lipophilic compounds, leading to premature precipitation and chemical degradation over time ( [1]). Therefore, strict adherence to anhydrous conditions and controlled dilution kinetics is mandatory to prevent the "solvent crash" phenomenon during in vitro assay preparation.
Quantitative Solubilization Parameters
To ensure reproducibility, all solubilization workflows must be grounded in precise molar calculations. The table below summarizes the physicochemical properties and the exact mass-to-volume ratios required to generate standardized master stocks.
Table 1: Physicochemical Properties & Master Stock Calculations
| Property / Parameter | Value | Mechanistic Implication / Action |
| Molecular Formula | C15H16O | Hydrocarbon-rich structure dictates near-zero aqueous solubility. |
| Molecular Weight | 212.29 g/mol | Basis for all molarity calculations ( [2]). |
| Estimated LogP | ∼4.2 | Highly lipophilic; requires ≥99.9% anhydrous DMSO. |
| 10 mM Stock Preparation | 2.12 mg per 1 mL DMSO | Ideal for high-throughput screening (HTS) libraries. |
| 50 mM Stock Preparation | 10.61 mg per 1 mL DMSO | Recommended for long-term storage and high-dose assays. |
| 100 mM Stock Preparation | 21.23 mg per 1 mL DMSO | Nears thermodynamic solubility limit; requires sonication. |
Step-by-Step Solubilization Methodology
The following protocol is designed as a self-validating system. Each phase includes critical control points to ensure the thermodynamic stability and kinetic solubility of the compound.
Phase 1: Master Stock Preparation
-
Equilibration: Allow the sealed vial of lyophilized 4-(3,5-Dimethylphenyl)-2-methylphenol to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, introducing water that will critically impair DMSO solubility.
-
Weighing: Accurately weigh the desired mass (e.g., 10.61 mg for a 50 mM stock) into a low-bind amber glass vial or microcentrifuge tube.
-
Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO ( ≥99.9% purity, molecular biology grade).
-
Mechanical Dispersion: Vortex vigorously for 60 seconds.
-
Sonication (Critical for >50 mM): If microscopic particulates remain, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: Sonication provides the activation energy required to break transient solute-solute hydrophobic interactions without applying destructive thermal heat.
Phase 2: Aliquoting and Storage
-
Aliquoting: Divide the master stock into single-use volumes (e.g., to ). Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, causing the hydrophobic compound to irreversibly nucleate and precipitate.
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace oxygen and ambient humidity before capping.
-
Storage: Store immediately at −20∘C or −80∘C in the dark.
Phase 3: Aqueous Working Solution Preparation (Mitigating Solvent Crash)
When introducing a highly lipophilic compound (LogP ~4.2) into an aqueous physiological buffer (e.g., PBS or cell culture media), the localized concentration of water can cause the compound to rapidly precipitate out of solution—a phenomenon known as "solvent crash."
-
Pre-warming: Pre-warm the aqueous assay buffer to 37°C.
-
Infinite Dilution Kinetics (Critical Step): Place the aqueous buffer on a magnetic stirrer to create a rapid vortex. Add the DMSO stock dropwise directly into the center of the vortex. Causality: Adding the stock to a rapidly moving buffer ensures infinite dilution kinetics, trapping the compound in a metastable, fully dispersed state before it can nucleate.
-
Concentration Limits: Ensure the final DMSO concentration does not exceed 0.5%−1.0% (v/v) to prevent solvent-induced cytotoxicity in biological assays ( [3]).
Mechanistic Workflow Diagram
Workflow for solubilization, storage, and aqueous dilution of hydrophobic phenolic compounds.
Analytical Validation & Troubleshooting
To ensure this protocol operates as a self-validating system, researchers must verify the integrity of the solution at two critical junctions:
-
Validation of Aqueous Dispersion (Dynamic Light Scattering - DLS): Even if the aqueous working solution appears optically clear, highly lipophilic compounds can form invisible nano-aggregates. Analyze the final aqueous dilution via DLS. A polydispersity index (PDI) <0.2 and particle sizes <200 nm confirm successful dispersion. If large aggregates are detected, introduce a co-solvent (e.g., 0.1% Tween-80 or PEG-400) to the DMSO stock prior to aqueous dilution.
-
Validation of Chemical Integrity (LC-MS): Phenolic compounds can undergo slow oxidation in DMSO if improperly stored. If assay reproducibility declines over time, analyze a thawed aliquot via LC-MS to confirm the presence of the 212.29 m/z parent peak and the absence of oxidized degradation products.
References
-
Title: COMDECOM: Predicting the Lifetime of Screening Compounds in DMSO Solution Source: Journal of Biomolecular Screening (via PubMed) URL: [Link]
-
Title: 3-(3,5-Dimethylphenyl)-4-methylphenol (Isomer Reference for Physicochemical Properties) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Best Practices for the Handling and Storage of High-Throughput Screening Compounds Source: SLAS Discovery (via PubMed Central) URL: [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 4-(3,5-Dimethylphenyl)-2-methylphenol
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists facing severe aqueous solubility bottlenecks with 4-(3,5-Dimethylphenyl)-2-methylphenol .
As a highly lipophilic biphenyl derivative, this compound presents classic "brick dust" and "grease ball" characteristics. Its lack of ionizable groups at physiological pH, combined with the hydrophobic bulk of three methyl groups and two aromatic rings, results in near-zero thermodynamic aqueous solubility. With up to 90% of early-phase drug candidates exhibiting low aqueous solubility, overcoming this physicochemical barrier is a critical step in ensuring your in vitro assays and in vivo pharmacokinetic studies yield reliable data[1].
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: My compound precipitates immediately when spiked into aqueous cell culture media (pH 7.4). How can I maintain it in solution for in vitro assays?
The Causality: You are observing the "solvent-shift" effect. When a highly concentrated organic stock (e.g., in DMSO) is diluted into an aqueous medium, the local concentration of the highly lipophilic 4-(3,5-Dimethylphenyl)-2-methylphenol rapidly exceeds its nucleation threshold. The compound crashes out into micro-crystals. Consequently, the biological variability in your assay is likely due to cells interacting with solid drug particles rather than dissolved free-drug molecules.
The Solution: For in vitro cell assays, avoid relying solely on DMSO. Instead, utilize Cyclodextrin Complexation . Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity[2]. By encapsulating the non-polar biphenyl moiety of your compound within the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), you mask the hydrophobicity from the aqueous environment, preventing precipitation without lysing cell membranes (a common side effect of harsh surfactants)[3].
Q2: We attempted salt formation to improve solubility, but oral bioavailability in our rodent models remains near zero. Why did this fail?
The Causality: Salt formation is a standard approach for ionizable compounds, but it is fundamentally mismatched for this specific scaffold[4]. The only functional group on 4-(3,5-Dimethylphenyl)-2-methylphenol is a phenol, which is weakly acidic (pKa ~ 9.5 - 10.5). Even if you successfully synthesize a sodium or potassium salt under highly alkaline conditions, the moment this salt enters the acidic environment of the stomach (pH ~1.2), it will rapidly disproportionate. The salt protonates back into the highly insoluble free phenol, precipitating out before it can reach the primary absorption window in the duodenum.
The Solution: Abandon chemical modifications (salts) for this molecule. You must rely on physical modifications. Transition your formulation strategy to Amorphous Solid Dispersions (ASDs) or Lipid-Based Formulations , which do not rely on the ionization state of the API[4].
Q3: How do I choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation for preclinical dosing?
The Causality: The choice depends on the compound's melting point (lattice energy) and its lipid solubility. ASDs enhance bioavailability by kinetically trapping the drug in a high-energy, amorphous state, bypassing the energy required to break the crystalline lattice[4]. However, if the compound is highly soluble in long-chain triglycerides, a Self-Microemulsifying Drug Delivery System (SMEDDS) may be superior, as it keeps the drug in a pre-dissolved liquid state and can promote lymphatic transport, bypassing hepatic first-pass metabolism.
The Solution: Conduct a rapid solvent screen. If 4-(3,5-Dimethylphenyl)-2-methylphenol achieves >50 mg/mL in volatile organic solvents (e.g., Methanol/DCM), proceed with ASD via spray drying. If it is highly soluble in lipids (e.g., Labrasol, Tween 80), evaluate SMEDDS.
Part 2: Solubility Enhancement Strategy Matrix
To facilitate rapid decision-making, the following table synthesizes the quantitative and mechanistic parameters of the primary solubility enhancement techniques applicable to this compound[5].
| Enhancement Strategy | Mechanistic Principle | Optimal Use Case | Expected Solubility Gain | Key Limitation |
| HP-β-CD Complexation | Encapsulates hydrophobic biphenyl rings in a non-polar cavity[3]. | In vitro cell assays, IV dosing, liquid oral dosing. | 50x - 500x | Limited by the mass/volume of cyclodextrin required for high doses[6]. |
| Amorphous Solid Dispersion (ASD) | Disrupts crystal lattice; traps API in a high-energy amorphous polymer matrix[4]. | Solid oral dosage forms (tablets/capsules) for in vivo studies. | 100x - 1000x | Risk of recrystallization over time; requires specialized spray-drying equipment[4]. |
| Nanosuspension (Wet Milling) | Reduces particle size to sub-micron levels, exponentially increasing surface area[7]. | High-dose oral toxicity studies. | 10x - 50x (Dissolution rate, not absolute solubility). | Does not alter thermodynamic solubility; physical instability (Ostwald ripening)[7]. |
| Lipid-Based (SMEDDS) | API is pre-dissolved in a lipid/surfactant mix that forms microemulsions in the GI tract. | Highly lipophilic compounds (LogP > 4) prone to first-pass metabolism. | 100x - 500x | Complex phase behavior; potential precipitation upon dispersion in GI fluids. |
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Each workflow includes a mandatory validation step to ensure the physical transformation of the API was successful before proceeding to biological assays.
Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-Evaporation Method)
This method is highly scalable and ensures intimate molecular interaction between the drug and the cyclodextrin host[2].
-
Molar Ratio Calculation: Calculate a 1:1 and 1:2 molar ratio of 4-(3,5-Dimethylphenyl)-2-methylphenol to HP-β-CD.
-
Solvent Preparation: Dissolve the required mass of the API in a minimal volume of Ethanol (or Methanol). Separately, dissolve the HP-β-CD in purified water.
-
Complexation: Slowly add the organic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.
-
Equilibration: Maintain stirring for 24 hours in a sealed vessel to allow the inclusion complex to reach thermodynamic equilibrium.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 45°C until a dry powder is obtained[2].
-
Self-Validation Step (Critical): Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak of 4-(3,5-Dimethylphenyl)-2-methylphenol confirms successful inclusion and amorphization. If a diminished peak remains, free crystalline drug is still present.
Protocol B: Generation of Amorphous Solid Dispersion (ASD) via Spray Drying
Spray drying is the industry standard for generating ASDs due to its rapid solvent evaporation, which kinetically traps the API in an amorphous state[4].
-
Polymer Selection: Select an enteric polymer such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), which prevents drug release in the acidic stomach and promotes supersaturation in the intestine.
-
Solution Preparation: Dissolve the API and HPMCAS (typically a 1:3 or 1:4 weight ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 80:20 v/v) to achieve a total solids concentration of 5-10% w/v[4].
-
Spray Drying Parameters:
-
Inlet Temperature: 75°C - 85°C (depending on exact solvent boiling point).
-
Atomization Gas Flow: Set to ensure fine droplet formation (e.g., 40-50 mm).
-
Pump Rate: Optimize to maintain an Outlet Temperature of ~45°C - 50°C.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent toxicity[4].
-
Self-Validation Step (Critical): Perform Powder X-Ray Diffraction (pXRD). The diffractogram must show a broad "halo" with no sharp diffraction peaks. Any sharp peaks indicate phase separation and recrystallization, requiring a higher polymer ratio.
Part 4: Troubleshooting Workflow Visualization
Workflow for troubleshooting and selecting solubility enhancement strategies for 4-(3,5-Dimethylphenyl)-2-methylphenol.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC (National Institutes of Health). Available at:[Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review - HumaPub. Available at: [Link]
-
A review on solubility enhancement techniques - SciSpace. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
-
Overcoming Solubility Challenges in Early-Phase Drug Formulation - PharmSky Research. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC (National Institutes of Health). Available at:[Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug Development & Delivery. Available at: [Link]
Sources
- 1. Overcoming Solubility Challenges in Drug Formulation [pharmsky.com.au]
- 2. humapub.com [humapub.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. scispace.com [scispace.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-(3,5-Dimethylphenyl)-2-methylphenol Crystallization
Welcome to the Technical Support Center for Biaryl Phenol Purification. 4-(3,5-Dimethylphenyl)-2-methylphenol is a sterically hindered biaryl compound, typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling [MDPI][1]. While this synthetic route is highly efficient, it inherently generates a complex impurity profile—including homocoupled by-products, unreacted starting materials, and trace transition metals.
This guide provides drug development professionals and formulation scientists with field-proven, mechanistically grounded strategies to troubleshoot crystallization workflows, eliminate side products, and isolate highly pure biaryl phenols.
Part 1: Crystallization & Impurity Purging Workflow
The following diagram outlines the optimized sequence for isolating 4-(3,5-Dimethylphenyl)-2-methylphenol while systematically purging specific impurity classes.
Workflow for the controlled crystallization and impurity purging of biaryl phenols.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my isolated crystal crop have a pink or brown discoloration, and how do I prevent it? Causality & Solution: Phenolic compounds are highly susceptible to oxidative degradation, which leads to the formation of highly colored quinone by-products [Benchchem][2]. This oxidation is significantly accelerated by trace transition metals. Residual Palladium from the Suzuki coupling coordinates to the phenolic oxygen, lowering the activation energy required for oxidation. Actionable Fix: Always perform the crystallization under a strict inert atmosphere (N₂ or Ar). Prior to crystallization, treat the organic solution with a metal scavenger (e.g., thiol-functionalized silica) at 40°C for 2 hours to strip the Pd. Ensure all crystallization solvents are thoroughly degassed prior to use.
Q2: I am detecting significant amounts of 3,3',5,5'-tetramethylbiphenyl (homocoupled boronic acid) in my final product. How can I purge this? Causality & Solution: Homocoupling is a ubiquitous competitive side reaction in Suzuki-Miyaura couplings [Benchchem][2]. Because 3,3',5,5'-tetramethylbiphenyl lacks the polar hydroxyl group present in your target molecule, it is significantly more lipophilic. If you crystallize from a purely non-polar solvent (e.g., pure heptane or hexane), this lipophilic impurity will co-precipitate with your product. Actionable Fix: Shift to a binary solvent system with a polar component, such as Ethanol/Water. In this system, the highly lipophilic homocoupled impurity remains solvated in the organic-rich mother liquor, while the target biaryl phenol selectively crystallizes upon the controlled addition of the water anti-solvent.
Q3: How do I prevent the product from "oiling out" (liquid-liquid phase separation) during the cooling phase? Causality & Solution: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW) before solid nucleation can occur [Longdom Publishing][3]. Because 4-(3,5-Dimethylphenyl)-2-methylphenol has high solubility in aromatic solvents, rapid cooling forces the solute to separate as an impurity-rich liquid phase rather than a pure solid crystal. Actionable Fix: Implement a controlled cooling ramp (0.1°C/min) combined with a self-validating seeding protocol [University of Cape Town][4]. By introducing pure seed crystals just below the saturation temperature, you provide a template for crystal growth, keeping the supersaturation level strictly within the MZW and preventing phase separation.
Part 3: Standardized Experimental Protocol
The following protocol utilizes a self-validating framework to ensure each thermodynamic state is confirmed before proceeding to the next step, guaranteeing high purity and reproducibility.
Protocol: Anti-Solvent Seeding Crystallization of 4-(3,5-Dimethylphenyl)-2-methylphenol
-
Dissolution and Scavenging: Suspend the crude biaryl phenol in absolute Ethanol (5 volumes). Heat the reactor to 70°C under a strict Nitrogen atmosphere. Add 5 wt% of a silica-based palladium scavenger (e.g., SiliaBond Thiol).
-
Self-Validation Check: Visually inspect the solution. The solid biaryl phenol must be completely dissolved. If undissolved API remains, add Ethanol in 0.5 volume increments until complete dissolution is achieved.
-
-
Hot Filtration: Filter the hot solution through a pre-heated (70°C) 0.45 µm PTFE filter into a clean, jacketed crystallization vessel to remove the Pd-scavenger and any insoluble mechanical impurities [University of Cape Town][4].
-
Self-Validation Check: The filtrate must be perfectly clear. Any turbidity indicates premature crystallization or filter bypass; if observed, reheat the filtrate to 70°C until clear.
-
-
Seeding and Primary Cooling: Program the jacketed reactor to cool the solution from 70°C to 45°C at a controlled rate of 0.5°C/min [Longdom Publishing][3]. Hold at 45°C. Introduce 1 wt% of highly pure 4-(3,5-Dimethylphenyl)-2-methylphenol seed crystals.
-
Self-Validation Check: Hold the temperature at 45°C for 30 minutes. Visually confirm the presence of a persistent crystal bed. If the solution becomes clear, the supersaturation limit was not reached; cool by an additional 2°C and re-seed.
-
-
Anti-Solvent Addition: Once the seed bed is validated, begin dosing deionized, degassed Water (anti-solvent) at a strictly controlled rate of 0.1 volumes/minute until a total of 5 volumes of water have been added.
-
Self-Validation Check: Monitor the reactor torque/stirrer load. A steady, gradual increase indicates healthy crystal growth. A sudden spike indicates uncontrolled nucleation (crashing out), which traps impurities.
-
-
Isolation and Washing: Cool the resulting slurry to 5°C at 0.1°C/min. Filter the suspension under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of 1:1 Ethanol/Water (2 volumes) to displace the impurity-rich mother liquor. Dry the crystals under vacuum at 40°C until constant weight is achieved.
Part 4: Quantitative Data Analysis
The choice of solvent system dictates the thermodynamic rejection of specific impurity classes. The table below summarizes the impact of various crystallization solvent systems on the final purity profile of 4-(3,5-Dimethylphenyl)-2-methylphenol.
Table 1: Impact of Solvent Systems on Impurity Purging
| Solvent System | Yield (%) | Homocoupled Impurity (%) | Oxidation Impurity (%) | Pd Residue (ppm) | Final Purity (%) |
| Toluene / Heptane | 88.0 | 1.20 | 0.50 | 45 | 98.1 |
| Ethanol / Water | 82.5 | 0.10 | 0.20 | 12 | 99.6 |
| Isopropanol (Cooling) | 75.0 | 0.80 | 0.60 | 28 | 98.5 |
| EtOAc / Hexane | 90.2 | 2.50 | 0.80 | 60 | 96.5 |
Note: The Ethanol/Water system provides the highest orthogonal rejection of both lipophilic homocouples and polar trace metals, yielding the highest final purity despite a slight reduction in overall yield.
References
-
Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | Source: MDPI | URL: [Link]
-
Title: Commentary on Crystallization Vital Role in the Purification of Organic Compounds | Source: Longdom Publishing | URL: [Link]
-
Title: SOP: CRYSTALLIZATION | Source: University of Cape Town | URL: [Link]
Sources
Technical Support Center: Optimizing Mobile Phase for 4-(3,5-Dimethylphenyl)-2-methylphenol Chromatography
Welcome to the technical support center for the chromatographic analysis of 4-(3,5-Dimethylphenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on mobile phase optimization. Here, we move beyond generic protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and develop robust analytical methods.
Understanding the Analyte: 4-(3,5-Dimethylphenyl)-2-methylphenol
Before diving into mobile phase optimization, a thorough understanding of the analyte's physicochemical properties is paramount. These properties govern its behavior in a chromatographic system.
Structural and Physicochemical Properties:
| Property | Value/Information | Significance for Chromatography |
| Molecular Formula | C₁₅H₁₆O | Indicates a moderately sized organic molecule. |
| Molecular Weight | 212.29 g/mol | Influences diffusion and mass transfer in the column. |
| Structure | A biphenyl derivative with a phenol group and three methyl groups. | The aromatic rings and alkyl groups contribute to its hydrophobicity. The phenolic hydroxyl group provides a site for hydrogen bonding and ionization. |
| Predicted XLogP3 | 4.2 | This high value indicates that the compound is non-polar (hydrophobic), suggesting strong retention in reversed-phase chromatography and weaker retention in normal-phase chromatography. |
| Predicted pKa | ~10-11 (estimated based on similar phenolic structures) | As a weak acid, the ionization of the phenolic hydroxyl group is highly dependent on the mobile phase pH. This is a critical parameter for controlling retention and peak shape in reversed-phase HPLC. |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like methanol, acetonitrile, and ethers. | This dictates the choice of sample solvent and mobile phase composition. The sample should be dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape. |
Core Concepts in Mobile Phase Optimization
The mobile phase is the primary tool for manipulating retention and selectivity in HPLC. Its composition directly influences the interactions between the analyte and the stationary phase.
Reversed-Phase vs. Normal-Phase Chromatography
Reversed-Phase HPLC (RP-HPLC) is the most common starting point for moderately polar to non-polar compounds like 4-(3,5-Dimethylphenyl)-2-methylphenol.
-
Stationary Phase: Non-polar (e.g., C18, C8, Phenyl)
-
Mobile Phase: Polar (e.g., water mixed with methanol or acetonitrile)
-
Elution Principle: "Like attracts like." More hydrophobic compounds interact more strongly with the non-polar stationary phase and elute later. Increasing the organic solvent content in the mobile phase increases its elution strength, leading to shorter retention times.
Normal-Phase HPLC (NP-HPLC) is typically used for very polar compounds or for separating isomers.
-
Stationary Phase: Polar (e.g., silica, cyano, amino)
-
Mobile Phase: Non-polar (e.g., hexane mixed with a more polar solvent like isopropanol or ethyl acetate)
-
Elution Principle: Polar compounds are more strongly retained by the polar stationary phase. Increasing the polarity of the mobile phase increases its elution strength.
Given the high logP of 4-(3,5-Dimethylphenyl)-2-methylphenol, RP-HPLC is the recommended starting point.
Troubleshooting and FAQs
This section addresses common issues encountered during the chromatographic analysis of 4-(3,5-Dimethylphenyl)-2-methylphenol, providing a logical approach to problem-solving.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a frequent challenge in HPLC and can arise from various factors.
Q1: My peak for 4-(3,5-Dimethylphenyl)-2-methylphenol is tailing. What are the likely causes and how do I fix it?
A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Cause A: Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar phenolic hydroxyl group of your analyte, causing tailing.
-
Solution:
-
Adjust Mobile Phase pH: For acidic compounds like phenols, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in its neutral, protonated form. This minimizes interactions with silanols. For 4-(3,5-Dimethylphenyl)-2-methylphenol (estimated pKa ~10-11), a mobile phase pH between 2.5 and 4 is a good starting point. Use a buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a stable pH.
-
Use a Different Column: Consider a column with a different stationary phase, such as a polar-embedded phase or a column with superior end-capping, which are designed to minimize silanol interactions.
-
-
-
Cause B: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample and reinject.
-
-
Cause C: Contaminated or Degraded Column: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution:
-
Reverse and flush the column (check the manufacturer's instructions).
-
If the problem persists, the column may need to be replaced.
-
-
Q2: My peak is fronting. What does this indicate?
A2: Peak fronting is less common than tailing and is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Cause A: Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.
-
Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
-
Cause B: Severe Column Overload: While moderate overload often causes tailing, severe overload can lead to fronting.
-
Solution: Dilute your sample significantly and reinject.
-
Q3: Why is my peak splitting into two?
A3: Peak splitting can be caused by several factors, including a partially blocked column frit, a void in the column packing, or co-elution with an impurity.
-
Cause A: Partially Blocked Frit or Column Void: If the inlet frit of the column is partially blocked or if a void has formed at the head of the column, the sample may be introduced unevenly, causing the peak to split.
-
Solution:
-
Reverse and flush the column.
-
If this doesn't resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
-
Cause B: Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase.
-
-
Cause C: Analyte Ionization State: If the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms may be present, potentially leading to a split or broadened peak.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.
-
Issue 2: Inconsistent Retention Times
Q1: The retention time of my analyte is drifting over a series of injections. What should I check?
A1: Retention time drift is often related to changes in the mobile phase composition, temperature, or column equilibration.
-
Cause A: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting the analysis (especially when using a gradient), retention times can shift.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
-
Cause B: Mobile Phase Composition Changes:
-
Evaporation: One of the solvents in the mobile phase may be evaporating at a faster rate, changing the overall composition.
-
Improper Mixing: If the mobile phase is not mixed thoroughly, its composition can vary.
-
Solution: Keep mobile phase reservoirs capped and use freshly prepared mobile phase. If using an online mixer, ensure it is functioning correctly.
-
-
Cause C: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: Poor Resolution
Q1: I am not getting good separation between my analyte and an impurity. How can I improve the resolution?
A1: Improving resolution involves manipulating the selectivity, efficiency, and retention of your chromatographic system.
-
Solution A: Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Adjust pH: Changing the mobile phase pH can significantly alter the retention of ionizable compounds, potentially improving resolution.
-
Try a Ternary or Quaternary Mobile Phase: Introducing a third solvent (e.g., tetrahydrofuran) can sometimes provide unique selectivity.
-
-
Solution B: Change Stationary Phase:
-
Phenyl Columns: For aromatic compounds like 4-(3,5-Dimethylphenyl)-2-methylphenol, a phenyl-hexyl or phenyl stationary phase can offer alternative selectivity due to π-π interactions.
-
Different Alkyl Chain Length: If using a C18 column, trying a C8 or a polar-embedded phase can change the selectivity.
-
-
Solution C: Adjust Isocratic vs. Gradient Elution:
-
If you are using an isocratic method, a shallow gradient may improve the separation of closely eluting peaks.
-
If you are using a gradient, optimizing the gradient slope can enhance resolution.
-
Experimental Protocols and Workflows
Protocol 1: Reversed-Phase HPLC Method Development Starting Point
This protocol provides a robust starting point for developing a separation method for 4-(3,5-Dimethylphenyl)-2-methylphenol.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample: 4-(3,5-Dimethylphenyl)-2-methylphenol dissolved in a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample.
-
Initial Gradient Run:
-
Start with a gradient of 50% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate.
-
-
Evaluation:
-
Assess the retention time, peak shape, and resolution.
-
If the retention time is too short, decrease the initial percentage of Mobile Phase B.
-
If the retention time is too long, increase the initial percentage of Mobile Phase B.
-
Based on the initial run, you can optimize the gradient or switch to an isocratic method.
-
Workflow for Mobile Phase Optimization
This workflow provides a systematic approach to refining your mobile phase.
Caption: A systematic workflow for optimizing the mobile phase in RP-HPLC.
The Role of pH in Analyte Retention
The ionization state of 4-(3,5-Dimethylphenyl)-2-methylphenol is crucial for its retention in RP-HPLC.
Caption: The effect of mobile phase pH on the ionization and retention of the analyte.
By understanding the fundamental principles of chromatography and the specific properties of 4-(3,5-Dimethylphenyl)-2-methylphenol, you can systematically approach mobile phase optimization and develop robust, reliable analytical methods.
References
- Benchchem. (n.d.). Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture?.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 3-(1-Phenylethyl)phenol.
- PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
- (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC.
- RSC Publishing. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chemdiv. (n.d.). Compound 4-chloro-3,5-dimethyl-2-{[(4-methylphenyl)imino]methyl}phenol.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- IJNRD. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
- PubChem. (n.d.). 4-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,6-di(propan-2-yl)phenol.
- (n.d.). Common HPLC solvents and their important properties. (Snyder et al., 1998).
- Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7).
- Pure Synth. (n.d.). HPLC Solvent Properties & Sol....
- PubChem. (n.d.). 3-(3,5-Dimethylphenyl)-4-methylphenol.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
- FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241).
A Senior Application Scientist's Guide to GC-MS Fragmentation Analysis of 4-(3,5-Dimethylphenyl)-2-methylphenol
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 4-(3,5-Dimethylphenyl)-2-methylphenol, a substituted phenolic compound of interest in various fields of chemical research. This guide will not only dissect the expected mass spectrum but also compare the GC-MS methodology with viable analytical alternatives, offering a holistic view for informed decision-making in the laboratory.
The Rationale Behind the Analysis: Why GC-MS for this Analyte?
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1][2] For a molecule like 4-(3,5-Dimethylphenyl)-2-methylphenol, GC-MS offers an unparalleled combination of high-resolution separation and definitive mass-based identification. The gas chromatographic step resolves the analyte from complex mixtures with high efficiency, while the mass spectrometer provides a unique fragmentation "fingerprint," allowing for unambiguous structural confirmation.[1]
The inherent volatility of many phenolic compounds, or their ability to be made volatile through derivatization, makes them ideal candidates for GC-MS analysis.[3][4] This guide will delve into the intricacies of this process, providing both the "how" and the "why" behind the analytical choices.
Predicting the Fragmentation Pathway of 4-(3,5-Dimethylphenyl)-2-methylphenol
While a library spectrum for this specific molecule may not be readily available, we can predict its fragmentation pattern with a high degree of confidence based on the well-established principles of mass spectrometry for aromatic and phenolic compounds.[5][6][7]
The structure of 4-(3,5-Dimethylphenyl)-2-methylphenol presents several key features that will dictate its fragmentation under electron ionization (EI):
-
Aromatic Rings: The presence of two aromatic rings will lead to a prominent molecular ion peak (M+•) due to the stability of the aromatic system.[5][7]
-
Hydroxyl Group: The phenolic hydroxyl group is a key functional group that influences fragmentation, often through the loss of the hydroxyl radical or through rearrangement reactions.
-
Methyl Groups: The three methyl groups are susceptible to cleavage, leading to characteristic losses of a methyl radical (•CH3).
-
Benzylic Positions: The bonds adjacent to the aromatic rings are prone to cleavage due to the formation of resonance-stabilized benzylic cations.[6][8]
Expected Fragmentation Table:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway | Significance |
| 212 | [M]+• | Molecular Ion | Confirms the molecular weight of the compound. |
| 197 | [M - CH3]+ | Loss of a methyl radical from either the xylene or the phenol ring. | A very common and expected fragmentation for methylated aromatics. |
| 183 | [M - CHO]+ | Loss of a formyl radical, a common rearrangement for phenols. | |
| 165 | [M - CH3 - H2O]+ | Subsequent loss of water from the [M - CH3]+ ion. | |
| 105 | [C7H5O]+ | Cleavage of the bond between the two aromatic rings. | Formation of a stable benzoyl-type cation. |
| 91 | [C7H7]+ | Tropylium ion. | A hallmark of alkyl-substituted benzene rings, formed via rearrangement of a benzyl cation.[5][6] |
| 77 | [C6H5]+ | Phenyl cation. | Indicates the presence of an unsubstituted benzene ring fragment.[5] |
Visualizing the Fragmentation Logic:
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. mdpi.com [mdpi.com]
- 5. GCMS Section 6.9.5 [people.whitman.edu]
- 6. jove.com [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to the FTIR Characterization of 4-(3,5-Dimethylphenyl)-2-methylphenol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the characterization of 4-(3,5-Dimethylphenyl)-2-methylphenol. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral list. It establishes a framework for confident structural verification by comparing the target molecule's spectral features against its simpler, constituent aromatic systems: 2-methylphenol (o-cresol) and 3,5-dimethylphenol. We will delve into the causality behind peak positions and shapes, provide a robust experimental protocol, and present the data in a clear, comparative format.
Rationale: Why FTIR for Substituted Biaryl Phenols?
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule. For a complex structure like 4-(3,5-Dimethylphenyl)-2-methylphenol, which is synthesized from smaller fragments, FTIR serves as a critical first-pass analytical tool. It allows us to confirm the presence of key functional groups (like the phenolic -OH), verify the incorporation of both aromatic rings with their specific alkyl substitutions, and ensure the absence of starting materials or reaction intermediates (e.g., carbonyl groups from oxidized precursors). The "fingerprint region" (below 1500 cm⁻¹) is particularly valuable, as its complex pattern of absorptions is unique to the molecule's overall skeletal structure.
Molecular Structure and Predicted Vibrational Modes
To interpret the spectrum of 4-(3,5-Dimethylphenyl)-2-methylphenol, we must first dissect its structure into its vibrating components. The molecule consists of a 2-methylphenol ring linked at its 4-position to a 3,5-dimethylphenyl ring.
Based on this structure, we can anticipate several characteristic absorption bands:
-
O-H Stretching: As a phenol, the molecule will exhibit a strong and notably broad absorption band due to intermolecular hydrogen bonding.[1][2][3] This broadness is a hallmark of -OH groups in condensed phases.[2][4]
-
C-H Stretching: Two distinct types of C-H stretching vibrations will be present. Aromatic C-H stretches appear at slightly higher wavenumbers (3000-3100 cm⁻¹) than aliphatic C-H stretches (2850-3000 cm⁻¹) from the methyl groups.[1][5][6] This distinction is a reliable indicator of the presence of both structural motifs.
-
Aromatic C=C Stretching: The two benzene rings will produce multiple, often sharp, bands of variable intensity in the 1450-1600 cm⁻¹ region.[1][4][5] The specific pattern of these peaks is characteristic of the aromatic skeleton.
-
C-O Stretching: The stretching vibration of the phenolic C-O bond gives rise to a strong absorption that helps distinguish phenols from aliphatic alcohols.[1][7]
-
C-H Bending: Vibrations from C-H bonds bending out of the plane of the aromatic rings (OOP) occur in the 675-900 cm⁻¹ region.[1][6] The exact position of these strong bands is highly sensitive to the substitution pattern on the rings, making them invaluable for confirming the isomer's structure.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol describes a self-validating method for obtaining a high-quality FTIR spectrum of a solid sample, minimizing interference from moisture or solvents. The use of dry potassium bromide (KBr) is crucial as water exhibits a strong, broad O-H absorption that can obscure the analyte's hydroxyl peak.[8]
Methodology:
-
Preparation:
-
Dry FTIR-grade potassium bromide (KBr) in an oven at ~110°C for at least 4 hours to remove absorbed water. Store in a desiccator.
-
Weigh approximately 1-2 mg of the 4-(3,5-Dimethylphenyl)-2-methylphenol sample.
-
Weigh approximately 200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Mixing and Grinding:
-
In a clean, dry agate mortar and pestle, combine the sample and the KBr.
-
Gently grind the mixture for several minutes until it becomes a fine, homogeneous powder. Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.
-
-
Pellet Formation:
-
Transfer the powder into a pellet-forming die.
-
Connect the die to a vacuum pump for 1-2 minutes to remove entrapped air, which can cause the pellet to be opaque.
-
Place the die into a hydraulic press and apply pressure of 7-10 tons for several minutes.
-
Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.
-
Collect a background spectrum.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction and converting the data from transmittance to absorbance.
-
Spectral Data: A Comparative Analysis
The following table summarizes the expected FTIR absorption bands for 4-(3,5-Dimethylphenyl)-2-methylphenol and compares them with the characteristic bands of its structural precursors. This comparative approach is essential for assigning peaks with high confidence.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment for 4-(3,5-Dimethylphenyl)-2-methylphenol | Comparative Notes (vs. Precursors) |
| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) [1][3][9] | A defining feature of all three phenolic compounds. The exact position and breadth can be sensitive to crystal packing. |
| 3100 - 3010 | Medium, Sharp | Aromatic C-H Stretch [1][6] | Present in all three compounds. Appears just to the left of 3000 cm⁻¹. |
| 2960 - 2850 | Medium, Sharp | Alkyl C-H Stretch (from -CH₃ groups) [5][10] | More intense than in o-cresol due to the presence of three methyl groups instead of one. |
| ~1610, ~1585 | Medium-Strong | Aromatic C=C Ring Stretch [1][4][5] | The pattern of these peaks will be a unique combination of the substitution patterns from both rings. |
| ~1470 | Medium-Strong | Aromatic C=C Ring Stretch / CH₃ Asymmetric Bend [5] | A complex region where ring vibrations and methyl group bending modes overlap. |
| ~1375 | Weak-Medium | CH₃ Symmetric (Umbrella) Bend [5] | Confirms the presence of methyl groups. |
| 1250 - 1200 | Strong | Phenolic C-O Stretch [1][7] | A strong, characteristic peak for phenols, distinguishing them from aliphatic alcohols which absorb at lower frequencies. |
| 880 - 800 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending | Crucial for Isomer Confirmation. The 2-methylphenol ring (1,2,4-trisubstituted) and the 3,5-dimethylphenyl ring (1,3,5-trisubstituted) will have distinct OOP bending bands in this region. This pattern will be unique compared to the simpler substitution patterns of o-cresol and 3,5-dimethylphenol. |
| Fingerprint Region | Complex | Whole Molecule Vibrations (C-C stretches, bends) | The combination of peaks below 1400 cm⁻¹ provides a unique fingerprint for the target molecule, distinct from a simple overlay of the precursor spectra. |
Conclusion
The FTIR spectrum of 4-(3,5-Dimethylphenyl)-2-methylphenol is rich with information that enables its unambiguous characterization. The key diagnostic features are:
-
The simultaneous presence of a broad O-H stretch (3550-3200 cm⁻¹) and a strong C-O stretch (1250-1200 cm⁻¹), confirming the phenolic nature.
-
The clear separation of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), verifying the presence of both the phenyl rings and methyl substituents.
-
A unique and complex pattern of C=C stretching bands (1450-1600 cm⁻¹) and, most importantly, C-H out-of-plane bending bands (880-800 cm⁻¹) that are characteristic of the specific 1,2,4- and 1,3,5-trisubstitution patterns of the linked aromatic rings.
By comparing the experimental spectrum against the known absorptions of simpler related structures and following the detailed protocol provided, researchers can confidently validate the identity and structural integrity of 4-(3,5-Dimethylphenyl)-2-methylphenol.
References
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative In Vitro Benchmarking Guide to the Efficacy of 4-(3,5-Dimethylphenyl)-2-methylphenol
Abstract
This guide provides a comprehensive framework for the in vitro benchmarking of 4-(3,5-Dimethylphenyl)-2-methylphenol, a novel phenolic compound with potential therapeutic applications. Phenolic structures are well-established scaffolds for antioxidant and anti-inflammatory drug candidates. To rigorously assess the efficacy of this specific derivative, we present a multi-tiered experimental strategy. This document outlines a logical workflow, from initial safety and primary activity profiling to in-depth cellular mechanism-of-action studies. We provide detailed, self-validating protocols for cytotoxicity, chemical and cellular antioxidant capacity, and key anti-inflammatory pathways, including cyclooxygenase-2 (COX-2) inhibition and Nuclear Factor-kappa B (NF-κB) translocation. Comparative data tables with established reference compounds are included to provide context for efficacy evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel phenolic compounds in a robust and reproducible manner.
Introduction: The Rationale for Benchmarking a Novel Phenol
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their capacity to neutralize free radicals and modulate inflammatory pathways.[1] The compound 4-(3,5-Dimethylphenyl)-2-methylphenol features a classic phenol backbone augmented with dimethylphenyl substitution, a modification that can significantly influence its biological activity, bioavailability, and safety profile. Before committing to extensive preclinical or clinical studies, a systematic in vitro evaluation is paramount.
This guide moves beyond simple screening to establish a true benchmark of performance. The objective is not merely to determine if the compound is active, but to quantify its potency and cellular efficacy relative to widely accepted industry standards. The following sections detail a phased approach designed to build a comprehensive profile of the compound, ensuring that each experimental choice is deliberate and contributes to a holistic understanding of its potential.
A Phased Benchmarking Strategy
A logical, phased approach is critical to efficiently allocate resources and build a coherent data package. Our proposed strategy begins with broad-stroke characterization and progressively focuses on specific, biologically relevant mechanisms.
Caption: Proposed workflow for in vitro benchmarking.
Phase 1: Foundational Profiling
The initial phase establishes the compound's basic safety profile and its fundamental chemical antioxidant properties. These results are prerequisites for designing meaningful cell-based assays.
Cytotoxicity Assessment: Defining the Therapeutic Window
Causality: Before assessing efficacy, one must determine the concentration range at which the compound is not toxic to cells.[2] This ensures that any observed effects in subsequent assays are due to specific biological activity, not cell death. We employ two distinct assays for a more robust assessment: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[2][3]
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. Rationale: HepG2 cells are used to assess potential hepatotoxicity.
-
Compound Treatment: Treat cells with a serial dilution of 4-(3,5-Dimethylphenyl)-2-methylphenol (e.g., 0.1 µM to 1000 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.[4]
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the LD50 (Lethal Dose, 50%) from the dose-response curve.
-
-
LDH (Lactate Dehydrogenase) Release Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol using a parallel plate.
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH assay kit. In a new plate, mix the supernatant with the kit's reaction mixture, which contains a substrate that LDH converts into a colored product.[5]
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with detergent). Determine the LD50.
-
Data Presentation:
| Compound | Cell Line | Assay | LD50 (µM) |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | HepG2 | MTT | Experimental Value |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | HepG2 | LDH | Experimental Value |
| Doxorubicin (Positive Control) | HepG2 | MTT | ~1-5 |
| Bisphenol A (Reference Phenol) | HepG2 | MTT | ~150-200[6] |
DPPH Radical Scavenging: Quantifying Chemical Antioxidant Activity
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess the intrinsic ability of a compound to donate a hydrogen atom or electron to neutralize a stable free radical.[1][7] This provides a direct measure of chemical antioxidant potential, which is a common characteristic of phenolic compounds.[8]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound and a reference standard (e.g., Gallic Acid or Quercetin) in methanol. Prepare a working solution of DPPH in methanol (e.g., 80 µg/mL).[9]
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound or standard.[9]
-
Reaction Initiation: Add the DPPH working solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance at 517 nm. The purple DPPH solution becomes colorless/yellow upon reduction.[10]
-
Analysis: Calculate the percentage of DPPH scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 (Inhibitory Concentration, 50%). A lower IC50 value indicates higher antioxidant activity.[1]
Data Presentation:
| Compound | DPPH Scavenging IC50 (µM) |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | Experimental Value |
| Quercetin (Reference Standard) | 2.0 - 10.0[1] |
| Gallic Acid (Reference Standard) | 5.0 - 15.0[1] |
| Resveratrol (Reference Standard) | 20.0 - 50.0[1] |
Phase 2: Cellular Efficacy & Mechanism of Action
With a safe concentration range established, we proceed to assays that measure the compound's activity in a more biologically relevant context.
Cellular Antioxidant Activity (CAA) Assay
Causality: Unlike chemical assays, the CAA assay measures antioxidant potential within living cells, accounting for bioavailability, cellular uptake, and metabolism.[11][12] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated inside the cell.[13][14]
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol:
-
Cell Seeding: Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and incubate for 24 hours until confluent.[11][13]
-
Treatment: Remove the growth medium. Wash cells with PBS. Treat cells with medium containing both the test compound and 25 µM DCFH-DA. Include wells with Quercetin as a positive control and wells with only DCFH-DA as a negative control. Incubate for 1 hour at 37°C.[11][15]
-
Wash: Remove the treatment solution and wash the cells gently with PBS to remove any extracellular probe.[13]
-
Oxidation Induction: Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells except the blank.[15]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~538 nm) every 5 minutes for 60 minutes.[11]
-
Analysis: Calculate the Area Under the Curve (AUC) for each well. The CAA value is determined using the formula: CAA (%) = 100 - (AUC_sample / AUC_control) * 100.[13] Results are often expressed as Quercetin Equivalents (QE).
Data Presentation:
| Compound | Concentration (µM) | CAA Value (%) |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | 25 | Experimental Value |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | 50 | Experimental Value |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | 100 | Experimental Value |
| Quercetin (Positive Control) | 50 | High Activity (e.g., >70%) |
Anti-inflammatory Potential: COX-2 Inhibition
Causality: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of pro-inflammatory prostaglandins.[16][17] Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This assay directly measures the compound's ability to inhibit COX-2 enzyme activity.
Experimental Protocol (Fluorometric Assay):
-
Reagent Preparation: Use a commercial fluorometric COX-2 inhibitor screening kit. Prepare the reaction buffer, COX probe, and human recombinant COX-2 enzyme according to the kit's manual.[17]
-
Assay Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compound. Include a vehicle control (no inhibitor), a positive control inhibitor (e.g., Celecoxib), and a background control (no enzyme).[18]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid.[16][17]
-
Kinetic Measurement: Immediately measure the increase in fluorescence (Excitation: ~535 nm, Emission: ~587 nm) over time. The fluorescent product is generated proportionally to COX-2 activity.[17]
-
Analysis: Determine the rate of reaction (slope) for each well. Plot the percent inhibition against the test compound concentration to determine the IC50 value.
Data Presentation:
| Compound | COX-2 Inhibition IC50 (µM) |
| 4-(3,5-Dimethylphenyl)-2-methylphenol | Experimental Value |
| Celecoxib (Selective COX-2 Inhibitor) | ~0.005 - 0.1 |
| Ibuprofen (Non-selective COX Inhibitor) | ~5 - 15 |
Anti-inflammatory Potential: NF-κB Translocation
Causality: The NF-κB pathway is a critical signaling cascade that controls the expression of numerous pro-inflammatory genes.[18][19] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by lipopolysaccharide, LPS), it translocates to the nucleus to initiate gene transcription.[20] This image-based assay visualizes and quantifies the inhibition of this translocation, providing powerful evidence of anti-inflammatory activity upstream of gene expression.
Caption: The canonical NF-κB signaling pathway targeted by anti-inflammatory agents.
Experimental Protocol (High-Content Imaging):
-
Cell Seeding: Seed RAW 264.7 murine macrophages onto 96-well imaging plates (black, optically clear bottom) and allow them to adhere overnight. Rationale: Macrophages are primary immune cells that show robust NF-κB activation in response to LPS.[20]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control and an LPS-only control.
-
Fix and Permeabilize: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.[21]
-
Immunostaining: Block with 5% BSA. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with a DNA dye like DAPI or Hoechst.[22]
-
Imaging: Acquire images using a high-content imaging system. Capture at least two channels (one for the nucleus, one for NF-κB).
-
Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments for each cell. Quantify the intensity of NF-κB fluorescence in each compartment. Calculate a nuclear-to-cytoplasmic intensity ratio. A potent inhibitor will prevent the increase in this ratio seen with LPS stimulation.
Conclusion
This guide details a rigorous, multi-faceted strategy for benchmarking the in vitro efficacy of 4-(3,5-Dimethylphenyl)-2-methylphenol. By systematically evaluating cytotoxicity, chemical antioxidant power, cellular antioxidant efficacy, and specific anti-inflammatory mechanisms, researchers can build a comprehensive and comparative data package. This approach not only validates the compound's primary activities but also provides critical insights into its therapeutic potential and informs the direction of future, more complex preclinical studies. The use of established protocols and reference standards ensures that the data generated is robust, reproducible, and readily interpretable by the broader scientific community.
References
- BenchChem. (2025).
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- Da-Ta Biotech. (2024).
- BenchChem. (2025). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. BenchChem.
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- Bio-protocol. (n.d.). 3.11. Cellular Antioxidant Activity (CAA) Assay. Bio-protocol.
- BenchChem. (2025).
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- Ernst, O., Vayttaden, S. J., & Fraser, I. D. C. (2018). Measurement of NF-κB Activation in TLR-Activated Macrophages. Methods in Molecular Biology.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Ernst, O., Vayttaden, S. J., & Fraser, I. D. C. (2018).
- BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech.
- Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.
- Google Patents. (n.d.). Cellular antioxidant activity (caa) assay.
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- Springer Nature Experiments. (n.d.). Phenolic Compounds and In Vitro Antioxidant Activity.
- Gomez, J. C., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Journal of Visualized Experiments.
- ResearchGate. (n.d.). (PDF) Measurement of NF-κB Activation in TLR-Activated Macrophages.
- Abcam. (2025).
- PMC. (2024).
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4-(3,5-Dimethylphenyl)-2-methylphenol proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex biaryl phenol derivatives like 4-(3,5-Dimethylphenyl)-2-methylphenol requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic chemistry, these compounds are invaluable, but their structural motifs—specifically the lipophilic biaryl system coupled with an acidic phenolic hydroxyl group—make them insidious occupational hazards.
Unlike simple inorganic acids, phenol derivatives rapidly penetrate the stratum corneum without causing immediate pain, due to their local anesthetic properties. This guide provides a self-validating, field-proven operational and disposal framework to ensure absolute laboratory safety and regulatory compliance.
Chemical Profile & Hazard Causality
To design an effective disposal and handling protocol, we must first understand the physicochemical behavior of the compound. The addition of the 3,5-dimethylphenyl group increases the molecule's lipophilicity compared to unsubstituted phenol, enhancing its ability to permeate dermal layers and standard laboratory elastomers (like nitrile).
Table 1: Physicochemical & Hazard Profile of 4-(3,5-Dimethylphenyl)-2-methylphenol
| Parameter | Specification / Classification | Mechanistic Implication |
| Chemical Class | Substituted Biaryl Phenol | High lipophilicity; rapid dermal absorption [1]. |
| Physical State | Solid / Crystalline | Prone to aerosolization during weighing or transfer. |
| Primary Hazards | Corrosive (Skin/Eyes), Systemic Toxicant | Causes severe burns; systemic toxicity via protein denaturation. |
| Incompatibilities | Strong oxidizers, strong bases, active metals | Exothermic reactions; potential for off-gassing or ignition. |
| RCRA Waste Status | Characteristic Toxic/Corrosive Waste | Must be segregated; cannot be drain-disposed [2]. |
Operational Safety & Material Selection
Standard laboratory PPE is insufficient for biaryl phenols. The solvent properties of phenol derivatives allow them to permeate standard nitrile gloves in minutes, often without visible degradation, leading to silent exposure.
-
Glove Selection: You must use Viton or Butyl rubber gloves for handling stock quantities or concentrated solutions [3]. If dexterity requires nitrile, you must double-glove and change them immediately upon any suspected micro-splash.
-
Engineering Controls: All weighing, transferring, and dilution must occur within a certified chemical fume hood.
Spill Response & Decontamination Workflow
A spill involving a biaryl phenol is a time-critical event. Never use water to clean a phenol spill. Water is a poor solvent for highly lipophilic phenols and will simply spread the contaminant, increasing the surface area of the hazard.
For dermal exposure, mandate the immediate use of Polyethylene Glycol (PEG 300 or 400) . PEG acts as a macroscopic chemical sink; its high affinity for phenolic compounds actively extracts the chemical from the lipid layers of the skin, preventing deep tissue necrosis [4].
Decision matrix and procedural workflow for biaryl phenol laboratory spills.
Step-by-Step Spill Remediation (Minor Spills < 100g/mL):
-
Isolate: Alert nearby personnel and restrict access to the fume hood or bench.
-
Protect: Upgrade PPE to include a face shield, heavy-duty Viton/Butyl gloves, and a chemical-resistant apron.
-
Contain (Solid): If the compound is in solid form, do not sweep (which generates aerosols). Gently cover with damp sand or a specialized inert absorbent pad.
-
Contain (Liquid): If dissolved in a solvent, cover with an inert, non-combustible absorbent (e.g., vermiculite or sand).
-
Collect: Use non-sparking tools to scoop the absorbed mixture into a puncture-proof, sealable polyethylene container.
-
Decontaminate: Wipe the surface with a soap and water solution only after all bulk chemical has been removed.
Proper Disposal Procedures
4-(3,5-Dimethylphenyl)-2-methylphenol must be managed as a hazardous chemical waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines [2]. Because it is a highly toxic and potentially corrosive organic compound, it requires strict segregation.
Workflow for the segregation, containerization, and disposal of biaryl phenol waste.
Step-by-Step Disposal Methodology:
Step 1: Waste Segregation
-
Causality: Phenols can react violently with strong oxidizers (e.g., nitric acid, permanganates) and active metals.
-
Action: Establish a dedicated waste stream exclusively for phenol derivatives and their associated halogenated or non-halogenated solvents. Do not mix with biological waste or acidic/basic aqueous streams.
Step 2: Containerization
-
Causality: Glass containers can shatter, and certain plastics degrade upon prolonged exposure to phenolic solvents.
-
Action: Collect the waste (including contaminated pipette tips, Eppendorf tubes, and gloves) in a puncture-proof, sealable, high-density polyethylene (HDPE) container [5].
Step 3: Labeling and Compliance
-
Action: Affix a standardized Hazardous Waste label immediately upon placing the first drop of waste into the container. The label must explicitly state the full chemical name: "4-(3,5-Dimethylphenyl)-2-methylphenol" and flag the primary hazards: "Toxic" and "Corrosive."
Step 4: Secondary Containment and Storage
-
Action: Store the primary waste container in a secondary containment bin (e.g., a larger polypropylene tub) to capture any catastrophic leaks. Store below eye level in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.
Step 5: EHS Handoff
-
Action: Never allow a waste container to exceed 90% capacity. Once it reaches this threshold, seal the container tightly and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department for final destruction via licensed high-temperature incineration [5].
References
-
Title: Phenol Standard Operating Procedure Source: Yale Environmental Health & Safety URL: [Link]
-
Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Phenol Chemical-Specific Protocols Source: Princeton University Office of Environmental Health and Safety URL: [Link]
-
Title: Phenol, Chloroform, or TRIzol™ Waste Disposal Source: University of Tennessee Health Science Center (UTHSC) URL: [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
